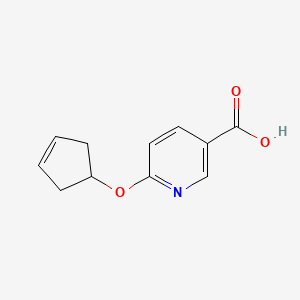

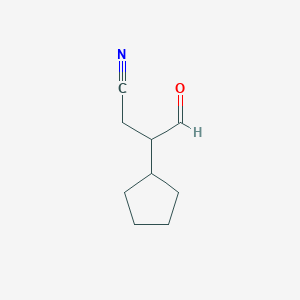

2-(Azetidin-3-yl)-5-methylpyridine

Overview

Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction .Scientific Research Applications

Radiopharmaceutical Synthesis

2-(Azetidin-3-yl)-5-methylpyridine derivatives have been explored for potential use in radiopharmaceuticals. A notable study synthesized 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine (5d), a compound that may act as a novel ligand for nicotinic receptors. The method involved a Stille coupling reaction and presented an efficient way to automate the process for potential application in molecular imaging and radiopharmaceuticals (Karimi & Långström, 2002).

Antimicrobial Applications

Derivatives of this compound have shown promising antimicrobial properties. For example, a synthesized compound (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine displayed acceptable antibacterial and antifungal activity, highlighting its potential in combating microbial infections (Rao, Prasad & Rao, 2013). Additionally, novel 2-azetidinons derived from pyrazin dicarboxylic acid were synthesized and showed excellent antibacterial and antifungal activities, which could be valuable in the development of new antimicrobial agents (Ayyash & Habeeb, 2019).

Enzyme Inhibitory Activity

Compounds based on the azetidine structure have been identified to inhibit specific enzymes, which can be crucial in drug design and pharmacological studies. For instance, synthesized azetidine derivatives showed significant inhibitory activity against amyloglucosidase from Aspergillus niger, indicating potential therapeutic applications in enzyme-targeted treatments (Lawande et al., 2015).

Synthesis of Heterocyclic Compounds

Azetidine and its derivatives play a pivotal role in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. The synthesis of polyhydroxylated azetidine iminosugars from d-glucose, for example, has shown that these compounds can be used to create a wide array of bioactive molecules with potential pharmacological activities (Lawande et al., 2015). Similarly, the preparation of heteroaryloxetanes and heteroarylazetidines by Minisci reaction demonstrated the importance of azetidine structures in synthesizing complex heterocyclic systems used in drug discovery (Duncton et al., 2009).

Mechanism of Action

Target of Action

The primary target of 2-(Azetidin-3-yl)-5-methylpyridine is the GABA (gamma-aminobutyric acid) receptors . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

This compound interacts with its targets by acting as a GABA uptake inhibitor This leads to an increase in GABAergic inhibition, which results in decreased neuronal excitability .

Biochemical Pathways

The compound affects the GABAergic pathway . By inhibiting the reuptake of GABA, it increases the concentration of GABA in the synaptic cleft. This leads to enhanced activation of GABA receptors, which in turn opens chloride channels, leading to hyperpolarization of the neuron. This makes it more difficult for the neuron to reach the threshold potential necessary to generate an action potential, thus reducing neuronal excitability .

Result of Action

The result of the action of this compound is a decrease in neuronal excitability due to increased GABAergic inhibition . This could potentially lead to effects such as sedation, anxiolysis, and anticonvulsant effects, which are commonly associated with increased GABAergic activity.

Biochemical Analysis

Biochemical Properties

2-(Azetidin-3-yl)-5-methylpyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several key enzymes and proteins, including those involved in neurotransmitter regulation and metabolic pathways. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA and potentially influencing neurological functions . Additionally, its interaction with enzymes like fatty acid synthase (FASN) suggests a role in lipid metabolism .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, such as MCF-7 and MDA-MB-231, this compound exhibits antiproliferative effects by destabilizing tubulin and inhibiting cell division . Furthermore, it can modulate cellular metabolism by inhibiting fatty acid synthesis, which is crucial for the survival of certain cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, altering their activity. For example, its interaction with the colchicine-binding site on tubulin disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit the keto-reductase activity of fatty acid synthase, thereby reducing palmitate synthesis and affecting lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can diminish due to degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and metabolic processes

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it can effectively inhibit tumor growth without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and neurotoxicity have been reported . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes like fatty acid synthase and GABA A receptors, influencing metabolic flux and metabolite levels . Its role in lipid metabolism is particularly noteworthy, as it can inhibit the synthesis of key fatty acids, thereby affecting cellular energy balance and signaling pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipid solubility and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action

properties

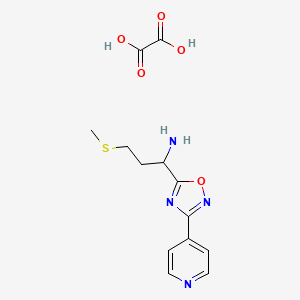

IUPAC Name |

2-(azetidin-3-yl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-2-3-9(11-4-7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWYXVQMSQSTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

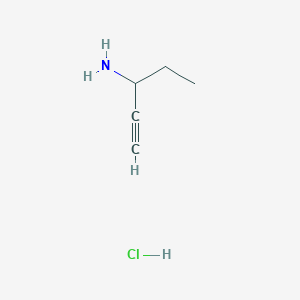

![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)

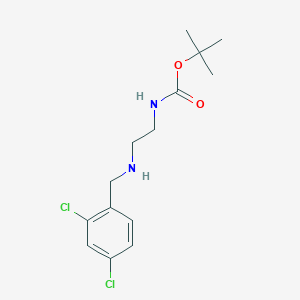

![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)

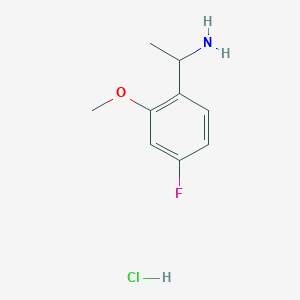

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)

![tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1405784.png)

![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)

![tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate](/img/structure/B1405789.png)